molecular formula C11H15NO2 B6058366 N-methyl-2-(4-methylphenoxy)propanamide

N-methyl-2-(4-methylphenoxy)propanamide

Cat. No.: B6058366
M. Wt: 193.24 g/mol
InChI Key: KWISEIIJKPKDNK-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylphenoxy)propanamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and the propanamide backbone is linked to a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenoxy)propanamide typically involves the reaction of 4-methylphenol with 2-bromo-2-methylpropanoic acid, followed by amidation with methylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-2-(4-methylphenoxy)propanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-methyl-2-(4-methylphenoxy)propanamide can be compared with other similar compounds, such as:

  • N-methyl-2-(2-methylphenoxy)propanamide
  • 2-methyl-2-(4-methylphenoxy)propanoic acid
  • N-methyl-3-(2-methylphenoxy)-N-[3-(2-methylphenoxy)propyl]-1-propanamine hydrochloride

These compounds share structural similarities but differ in their functional groups or substitution patterns, which can influence their chemical reactivity and applications

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-6-10(7-5-8)14-9(2)11(13)12-3/h4-7,9H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISEIIJKPKDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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